3-IODO-N-{4-[(PYRIDIN-4-YL)CARBAMOYL]PHENYL}BENZAMIDE
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Overview
Description
3-IODO-N-{4-[(PYRIDIN-4-YL)CARBAMOYL]PHENYL}BENZAMIDE is a complex organic compound with the molecular formula C19H14IN3O2 and a molecular weight of 443.2 g/mol. This compound is characterized by the presence of an iodine atom, a pyridine ring, and a benzamide group, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 3-IODO-N-{4-[(PYRIDIN-4-YL)CARBAMOYL]PHENYL}BENZAMIDE involves multiple steps, typically starting with the iodination of a benzene derivative The reaction conditions often include the use of iodine and a suitable oxidizing agentIndustrial production methods may involve optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3-IODO-N-{4-[(PYRIDIN-4-YL)CARBAMOYL]PHENYL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Scientific Research Applications
3-IODO-N-{4-[(PYRIDIN-4-YL)CARBAMOYL]PHENYL}BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 3-IODO-N-{4-[(PYRIDIN-4-YL)CARBAMOYL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
3-IODO-N-{4-[(PYRIDIN-4-YL)CARBAMOYL]PHENYL}BENZAMIDE can be compared with other similar compounds, such as:
N-[2(3,4)-aminophenyl]-4-({4-methyl-3-[4-(pyridin-3-yl]benzamide: This compound contains a similar benzamide structure but with different substituents.
4-Chloro-3-iodo-pyridin-2-ylamine: This compound shares the pyridine and iodine components but differs in its overall structure. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H14IN3O2 |
---|---|
Molecular Weight |
443.2g/mol |
IUPAC Name |
3-iodo-N-[4-(pyridin-4-ylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C19H14IN3O2/c20-15-3-1-2-14(12-15)19(25)22-16-6-4-13(5-7-16)18(24)23-17-8-10-21-11-9-17/h1-12H,(H,22,25)(H,21,23,24) |
InChI Key |
VKIPHSRLGYSBMX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)I)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=NC=C3 |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=NC=C3 |
Origin of Product |
United States |
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